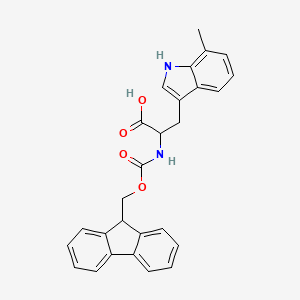

Fmoc-7-methyl-DL-tryptophan

Description

BenchChem offers high-quality Fmoc-7-methyl-DL-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-7-methyl-DL-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWPPTURGLCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-7-methyl-DL-tryptophan

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-7-methyl-DL-tryptophan, a critical building block in modern peptide synthesis and drug discovery. The strategic introduction of a methyl group at the 7-position of the indole ring offers unique steric and electronic properties that can enhance peptide stability and modulate biological interactions.[1] This document details a robust synthetic pathway, beginning with the foundational Fischer indole synthesis to construct the methylated tryptophan core, followed by standard Nα-Fmoc protection. We will explore the causality behind experimental choices, provide detailed step-by-step protocols for synthesis and purification, and present methods for rigorous analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable amino acid analog into their synthetic workflows.

Introduction: The Significance of Modified Tryptophan Analogs

In the field of peptide chemistry, the 20 proteinogenic amino acids provide a foundational toolkit. However, the synthesis of peptides incorporating non-canonical amino acids has unlocked vast new potential for creating therapeutics with enhanced properties. Tryptophan, with its bulky, aromatic indole side chain, is a frequent target for modification. Methylation of the indole ring, specifically at the 7-position, can increase hydrophobicity, which may improve peptide stability or alter its binding interactions within biological systems.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and facile removal with a mild base, such as piperidine.[2] The synthesis of Fmoc-7-methyl-DL-tryptophan provides a versatile reagent for the precise incorporation of this modified residue into peptide sequences, enabling the exploration of novel structure-activity relationships in drug design.[3][4][5]

Part 1: Synthesis of 7-methyl-DL-tryptophan via Fischer Indole Synthesis

The core of our synthetic strategy is the construction of the 7-methylindole ring system. The Fischer indole synthesis, a venerable and reliable reaction discovered in 1883, is exceptionally well-suited for this purpose.[6][7] This acid-catalyzed reaction forms an indole from an arylhydrazine and an aldehyde or ketone.[8]

Strategic Overview & Mechanism

The reaction proceeds through several key stages:

-

Hydrazone Formation: The reaction begins with the condensation of (2-methylphenyl)hydrazine with a suitable aldehyde, such as 4,4-diethoxy-3-oxobutanamine, to form the corresponding hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[9][9]-sigmatropic rearrangement, which is the critical C-C bond-forming step that establishes the indole framework.[10]

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the energetically favorable aromatic indole ring.[6][7]

The choice of a (2-methylphenyl)hydrazine ensures the methyl group is positioned at what will become the 7-position of the final tryptophan molecule.

Visualizing the Fischer Indole Synthesis Workflow

Caption: Workflow for the synthesis of 7-methyl-DL-tryptophan.

Detailed Experimental Protocol: Synthesis of 7-methyl-DL-tryptophan

This protocol is a representative method adapted from established chemical principles of the Fischer indole synthesis. Researchers should conduct their own risk assessments and optimizations.

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-methylphenyl)hydrazine (1.0 eq) in ethanol.

-

Add a solution of a suitable keto-amino acid precursor, such as 4-amino-2-oxobutanoic acid (1.05 eq), portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

The resulting hydrazone may precipitate and can be used directly in the next step.

-

-

Indole Cyclization:

-

To the reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid or a solution of sulfuric acid in ethanol.[7] The choice of acid is critical and influences reaction time and yield.[11]

-

Heat the mixture to reflux (typically 70-80°C) for 4-8 hours. The reaction should be monitored by TLC or HPLC for the formation of the indole product.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation:

-

Carefully pour the cooled reaction mixture into a beaker of ice water to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a base, such as aqueous sodium hydroxide, until the pH is approximately 7. The crude 7-methyl-DL-tryptophan will precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

-

Dry the crude product under vacuum. The typical yield for this synthesis can be up to 52.6% with a purity of up to 98%.[12]

-

Part 2: Nα-Fmoc Protection of 7-methyl-DL-tryptophan

With the core amino acid synthesized, the next critical step is the protection of the α-amino group with the Fmoc moiety. This renders the amino acid suitable for use in SPPS. The most common method involves reacting the amino acid with an activated Fmoc derivative, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic aqueous conditions.[13]

Detailed Experimental Protocol: Fmoc Protection

-

Dissolution:

-

Suspend the synthesized 7-methyl-DL-tryptophan (1.0 eq) in a mixture of 10% aqueous sodium carbonate and a miscible organic solvent like dioxane or acetone.[13] The basic aqueous solution deprotonates the amino group, rendering it nucleophilic.

-

-

Addition of Fmoc Reagent:

-

Reaction:

-

Allow the reaction mixture to warm to room temperature and stir overnight.[13]

-

-

Work-up and Isolation:

-

Dilute the reaction mixture with water.

-

Perform an extraction with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[13]

-

Carefully acidify the aqueous layer to a pH of 2-3 using dilute hydrochloric acid. This protonates the carboxylate group, causing the Fmoc-protected amino acid to precipitate.[13]

-

Extract the precipitated product into an organic solvent such as ethyl acetate.[13]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-7-methyl-DL-tryptophan.[13]

-

Part 3: Purification and Characterization

Purification of the final product is paramount to ensure high-quality peptides in subsequent synthesis. The primary impurities often include unreacted starting materials or di-Fmoc derivatives. Flash column chromatography is the most common and effective method for purification at the laboratory scale.

Detailed Experimental Protocol: Flash Column Chromatography

-

Column Preparation:

-

Select an appropriately sized silica gel column based on the amount of crude product.

-

Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane (DCM).

-

Adsorb the dissolved product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally leads to better separation.

-

-

Elution:

-

Elute the column with a gradient solvent system. A typical system starts with a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the percentage of ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Product Recovery:

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Fmoc-7-methyl-DL-tryptophan as a white to off-white powder.[1]

-

Dry the final product thoroughly under high vacuum to remove residual solvents.

-

Visualizing the Overall Synthesis & Purification Workflow

Caption: Overall workflow from synthesis to purified, characterized product.

Purity Assessment and Characterization

The identity and purity of the final product must be rigorously confirmed using a suite of analytical techniques.[9]

| Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Assess purity and retention time. | A single major peak, typically with >98% purity, under standard gradient conditions (e.g., water/acetonitrile with 0.1% TFA).[13] |

| ¹H NMR Spectroscopy | Confirm chemical structure and identify impurities. | Characteristic peaks corresponding to the Fmoc group protons, the indole ring protons (including the methyl singlet), and the amino acid backbone protons. |

| Mass Spectrometry (MS) | Confirm molecular weight. | The calculated molecular weight for Fmoc-7-methyl-DL-tryptophan (C₂₇H₂₄N₂O₄) is 440.5 g/mol .[1] The analysis should show a corresponding [M+H]⁺ or [M+Na]⁺ ion. |

| FT-IR Spectroscopy | Identify key functional groups. | Characteristic absorptions for N-H (amine), C=O (carbamate and carboxylic acid), and aromatic C-H bonds. |

Conclusion

The synthesis of Fmoc-7-methyl-DL-tryptophan is a multi-step process that combines a classic named reaction with standard peptide chemistry techniques. The Fischer indole synthesis provides an effective route to the methylated tryptophan core, and subsequent Fmoc protection is straightforward. Careful purification by flash chromatography is essential to yield a product of high purity suitable for demanding applications like solid-phase peptide synthesis. The availability of this and other modified amino acids is crucial for advancing the frontiers of medicinal chemistry and drug development, enabling the creation of novel peptides with tailored biological activities.

References

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

- Synthesis method of 7-methyltryptophan. Google Patents (CN112062705A).

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available from: [Link]

-

7-Methyl-DL-tryptophan. Virology.ws. Available from: [Link]

-

Purification of large peptides using chemoselective tags. Oxford Academic (Protein Engineering, Design and Selection). Available from: [Link]

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. HETEROCYCLES, Vol. 95, No. 1, 2017. Available from: [Link]

-

Fischer indole synthesis. Wikipedia. Available from: [Link]

-

Fischer indole synthesis. ChemEurope.com. Available from: [Link]

-

N-Fmoc-7-methyl-L-tryptophan. Chem-Impex International. Available from: [Link]

-

Asymmetric Synthesis of N‐Fmoc‐(S)‐7‐aza‐tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. Available from: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

-

N-Fmoc-7-methyl-L-tryptophan. Omizzur. Available from: [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link]

Sources

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Methyl-DL-tryptophan | Virology [virologyhighlights.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 12. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Fingerprinting of Fmoc-7-methyl-DL-tryptophan: A Technical Guide for Researchers

Introduction: The Significance of 7-Methyl Tryptophan Analogs

Fmoc-7-methyl-DL-tryptophan is a derivative of the essential amino acid tryptophan, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group at the 7-position of the indole ring. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into complex peptide chains under mild basic conditions.[1]

The introduction of a methyl group at the 7-position of the indole side chain is not a trivial alteration. This modification enhances the hydrophobicity of the amino acid, which can significantly influence the conformational properties, stability, and biological activity of the resulting peptides.[1] It allows medicinal chemists to probe structure-activity relationships (SAR) where steric bulk and electronic properties at this position are critical for molecular recognition or metabolic stability. This guide focuses on the essential analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to confirm the identity and purity of this valuable synthetic precursor.

Molecular Identity and Mass Spectrometry Analysis

Mass spectrometry is indispensable for confirming the molecular weight and integrity of Fmoc-7-methyl-DL-tryptophan.

Molecular Formula: C₂₇H₂₄N₂O₄[1][2] Molecular Weight: 440.5 g/mol [1][2]

Expected Mass-to-Charge Ratios

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as protonated or sodiated adducts in positive ion mode.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 441.18 |

| [M+Na]⁺ | 463.16 |

| [M+K]⁺ | 479.13 |

| [2M+H]⁺ | 881.35 |

| [2M+Na]⁺ | 903.33 |

Table 1: Predicted m/z values for common adducts of Fmoc-7-methyl-DL-tryptophan in positive-ion ESI-MS.

Fragmentation Pathway Analysis

The causality behind mass spectral fragmentation lies in the stability of the resulting ions. For Fmoc-protected amino acids, the fragmentation pattern is often predictable and highly informative. The primary cleavage sites are the bonds of the carbamate linkage, which are relatively labile.

A common and diagnostic fragmentation pathway involves the cleavage of the Fmoc group. Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ at m/z 441.18 will readily lose the fluorenylmethoxy group. This occurs through the elimination of dibenzofulvene (166 Da) and CO₂ (44 Da), leading to the free protonated amino acid. Another significant fragmentation pathway involves the loss of the entire Fmoc-CH₂- group (193 Da), or the characteristic loss of the fluorenylmethyl cation (m/z 179) or related fragments.

Caption: Predicted ESI-MS/MS fragmentation of Fmoc-7-methyl-DL-tryptophan.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of Fmoc-7-methyl-DL-tryptophan in 1 mL of a suitable solvent such as methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate ionization.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 – 4.5 kV

-

Source Temperature: 120 – 150 °C

-

Desolvation Gas Flow (N₂): 600 – 800 L/hr

-

Desolvation Temperature: 350 – 450 °C

-

Scan Range: m/z 100 – 1000

-

-

Data Analysis: Verify the presence of the [M+H]⁺ ion (441.18 ± 5 ppm). For structural confirmation, perform MS/MS on the precursor ion and compare the observed fragments to the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within the molecule, serving as a definitive tool for structural elucidation and purity assessment.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton chemical shifts (δ) for Fmoc-7-methyl-DL-tryptophan, typically recorded in a solvent like DMSO-d₆. The solvent choice is critical; deuterated dimethyl sulfoxide is preferred due to its excellent solubilizing power for protected amino acids and its ability to reveal exchangeable protons (e.g., -NH and -OH).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Indole NH | 10.8 - 11.0 | s (broad) | 1H | Exchangeable with D₂O. |

| Fmoc Aromatic | 7.85 - 7.95 | d | 2H | Protons adjacent to the fluorenyl bridge. |

| Fmoc Aromatic | 7.65 - 7.75 | d | 2H | |

| Fmoc Aromatic | 7.30 - 7.45 | m | 4H | |

| Amide NH | 7.20 - 7.30 | d | 1H | Coupled to α-CH. |

| Indole C2-H | 7.10 - 7.20 | s | 1H | |

| Indole C4-H | 7.40 - 7.50 | d | 1H | Aromatic proton on the benzene portion of indole. |

| Indole C5-H | 6.90 - 7.00 | t | 1H | |

| Indole C6-H | 6.80 - 6.90 | d | 1H | |

| α-CH | 4.20 - 4.40 | m | 1H | Chiral center, complex multiplet. |

| Fmoc CH -CH ₂ | 4.10 - 4.25 | m | 3H | Overlapping signals from Fmoc CH and CH₂. |

| β-CH ₂ | 3.10 - 3.30 | m | 2H | Diastereotopic protons, complex multiplet. |

| 7-CH ₃ | 2.40 - 2.50 | s | 3H | Diagnostic singlet for the 7-methyl group. |

| Carboxyl OH | 12.0 - 13.0 | s (broad) | 1H | Exchangeable with D₂O, may not be observed. |

Table 2: Predicted ¹H NMR chemical shifts for Fmoc-7-methyl-DL-tryptophan in DMSO-d₆.

Predicted ¹³C NMR Spectral Data

Carbon NMR provides a complementary dataset, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Carboxyl C =O | 173 - 175 | |

| Urethane C =O | 156 - 157 | |

| Fmoc Aromatic | 144 - 145 | Quaternary carbons of the fluorenyl group. |

| Fmoc Aromatic | 141 - 142 | |

| Indole C7a | 136 - 137 | Quaternary carbon of the indole ring. |

| Fmoc Aromatic | 127 - 128 | |

| Indole C3a | 127 - 128 | |

| Fmoc Aromatic | 125 - 126 | |

| Indole C2 | 124 - 125 | |

| Indole C4 | 121 - 122 | |

| Fmoc Aromatic | 120 - 121 | |

| Indole C6 | 118 - 119 | |

| Indole C5 | 118 - 119 | |

| Indole C7 | 116 - 117 | Carbon bearing the methyl group. |

| Indole C3 | 110 - 111 | |

| Fmoc C H₂ | 65 - 66 | |

| α-C H | 55 - 56 | |

| Fmoc C H | 47 - 48 | |

| β-C H₂ | 27 - 28 | |

| 7-C H₃ | 16 - 17 | Diagnostic signal for the methyl group. |

Table 3: Predicted ¹³C NMR chemical shifts for Fmoc-7-methyl-DL-tryptophan in DMSO-d₆.

Sources

A Guide to the Structural Elucidation of Fmoc-7-methyl-DL-tryptophan: A Key Building Block in Peptide Therapeutics

Abstract

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid, commonly known as Fmoc-7-methyl-DL-tryptophan, is a pivotal modified amino acid derivative utilized in the solid-phase synthesis of peptides for therapeutic applications. The strategic methylation at the 7-position of the indole ring introduces unique steric and electronic properties that can significantly influence the conformation, stability, and bioactivity of the resulting peptides.[1][2] This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining the single-crystal X-ray structure of Fmoc-7-methyl-DL-tryptophan. While a definitive crystal structure is not yet publicly available, this document outlines the experimental workflow, from synthesis and crystallization to data analysis and structural interpretation, offering valuable insights for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of 7-Methyl-Tryptophan in Peptide Design

Tryptophan and its derivatives are fundamental components in the design of bioactive peptides and pharmaceuticals.[3] The indole side chain of tryptophan plays a crucial role in molecular recognition, protein folding, and ligand-receptor interactions. Chemical modification of the tryptophan scaffold, such as methylation, provides a powerful tool to modulate these properties. The introduction of a methyl group at the 7-position of the indole ring in Fmoc-7-methyl-DL-tryptophan offers several advantages in peptide synthesis and drug design:

-

Enhanced Stability: The methyl group can sterically hinder enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[2]

-

Modulated Bioactivity: The altered electronic nature of the indole ring can fine-tune the binding affinity and selectivity of peptides for their biological targets.[2][4]

-

Conformational Control: The steric bulk of the methyl group can influence the local peptide backbone conformation, which is critical for biological function.

A high-resolution crystal structure of Fmoc-7-methyl-DL-tryptophan is essential for a deeper understanding of these effects at the atomic level. Such a structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and rational drug design.

Synthesis and Crystallization

The synthesis of Fmoc-7-methyl-DL-tryptophan is a multi-step process that begins with the synthesis of 7-methyl-DL-tryptophan, a key precursor in the production of various non-ribosomal peptide antibiotics.[5]

Synthesis of 7-Methyl-DL-Tryptophan

Several synthetic routes to substituted tryptophan derivatives have been reported, often involving the coupling of an indole precursor with an amino acid backbone.[6] A common approach involves the Friedel-Crafts alkylation of 7-methylindole with a serine-derived electrophile.

Fmoc Protection

The resulting 7-methyl-DL-tryptophan is then protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.[7] The Fmoc group is essential for solid-phase peptide synthesis (SPPS) as it protects the α-amino group during peptide bond formation and can be readily removed under mild basic conditions.[1]

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[8] For a small molecule like Fmoc-7-methyl-DL-tryptophan, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion: This method involves placing a drop of the concentrated solution of the compound on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant. The vapor of the precipitant slowly diffuses into the drop, inducing crystallization. This can be performed as a hanging drop or sitting drop experiment.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

The choice of solvent is critical and often requires extensive screening. For Fmoc-protected amino acids, common solvents include methanol, ethanol, ethyl acetate, and dichloromethane, often in combination with less polar co-solvents like hexane or heptane.

X-ray Diffraction Analysis: A Step-by-Step Protocol

Once suitable crystals are obtained, the next stage is to determine their three-dimensional structure using single-crystal X-ray diffraction.[9][10]

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.[8][11] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[9] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11] For small molecules like Fmoc-7-methyl-DL-tryptophan, direct methods are typically used to solve the phase problem and generate an initial electron density map.[11]

Structure Refinement

An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. The refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies. The quality of the final model is assessed using various metrics, such as the R-factor.

Anticipated Molecular and Crystal Structure

While the specific crystal structure of Fmoc-7-methyl-DL-tryptophan has not been published, we can anticipate several key structural features based on the known chemistry of the molecule and related compounds.

Table 1: Key Chemical and Physical Properties of Fmoc-7-methyl-DL-tryptophan

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][12] |

| Molecular Weight | 440.5 g/mol | [1][12] |

| Appearance | White to off-white powder | [1][2] |

| Storage Temperature | 2-8 °C | [2][4] |

Molecular Conformation

The molecule consists of three main fragments: the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone, and the 7-methylindole side chain. The relative orientation of these fragments will be determined by a combination of steric and electronic effects. The torsion angles of the peptide backbone (phi, psi) and the side chain (chi angles) will be of particular interest.

Intermolecular Interactions

In the solid state, molecules of Fmoc-7-methyl-DL-tryptophan will pack in a regular, repeating arrangement to form the crystal lattice. The packing will be governed by a network of intermolecular interactions, including:

-

Hydrogen Bonding: The carboxylic acid group and the N-H group of the indole ring are potential hydrogen bond donors, while the carbonyl oxygen atoms are potential acceptors.

-

π-π Stacking: The aromatic rings of the fluorenyl and indole moieties are likely to engage in π-π stacking interactions, which are a significant driving force in the packing of aromatic molecules.

-

van der Waals Interactions: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of a small molecule crystal structure.

Caption: A flowchart illustrating the major steps involved in the determination of a small molecule crystal structure, from synthesis to final model validation.

Applications in Drug Development and Beyond

A detailed understanding of the crystal structure of Fmoc-7-methyl-DL-tryptophan would have significant implications for several areas of research:

-

Rational Peptide Design: The precise atomic coordinates can be used as a starting point for computational modeling studies to predict the conformational preferences of peptides containing this modified amino acid. This can guide the design of peptides with improved biological activity and stability.

-

Structure-Activity Relationship (SAR) Studies: By correlating the structural features of Fmoc-7-methyl-DL-tryptophan with the biological activity of peptides incorporating it, researchers can develop a deeper understanding of the molecular basis of their function.

-

Polymorphism Studies: Small organic molecules can often crystallize in multiple forms (polymorphs), each with different physical properties. A crystallographic study could reveal the existence of different polymorphs of Fmoc-7-methyl-DL-tryptophan, which is important for pharmaceutical development and formulation.

Conclusion

The determination of the single-crystal X-ray structure of Fmoc-7-methyl-DL-tryptophan would provide invaluable insights into the conformational and electronic properties of this important building block for peptide synthesis. This technical guide has outlined the key experimental and computational steps involved in such a study, from the initial synthesis and crystallization to the final structure refinement and analysis. The resulting structural information would be a powerful tool for researchers in medicinal chemistry, chemical biology, and materials science, enabling the rational design of novel peptide therapeutics and functional biomaterials.

References

-

Creative BioMart. X-ray Crystallography. Available at: [Link].

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available at: [Link].

-

Excillum. Small molecule crystallography. Available at: [Link].

-

Wikipedia. X-ray crystallography. Available at: [Link].

- Junk, L., Ullrich, A., & Kazmaier, U. (2019).

-

PubChem. Fmoc-7-methyl-DL-tryptophan. Available at: [Link].

-

Omizzur. N-Fmoc-7-methyl-L-tryptophan. Available at: [Link].

- Zhang, C., et al. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tryptophan Derivatives in Enhancing Peptide Properties. Available at: [Link].

-

ResearchGate. Synthesis of Fmoc-Trp(n-Ger) 33$37. Available at: [Link].

-

American Elements. N-Fmoc-7-methyl-L-tryptophan. Available at: [Link].

- Zhang, Y., et al. (2019). Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions.

Sources

- 1. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. rigaku.com [rigaku.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Incorporation of Fmoc-7-methyl-DL-tryptophan in Peptide Synthesis

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in drug discovery and chemical biology, enabling the synthesis of peptides with novel structures, enhanced stability, and tailored biological activities.[1] This guide provides a comprehensive technical overview of the theory and practice of incorporating Fmoc-7-methyl-DL-tryptophan, a key UAA, into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical analytical techniques for characterization, offering researchers, scientists, and drug development professionals a practical resource for leveraging this versatile building block.

Introduction: The Significance of Unnatural Amino Acids

The 20 canonical amino acids form the fundamental basis of natural proteins and peptides. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has opened up new avenues for protein engineering and therapeutic peptide development.[1][2] UAAs can introduce a wide array of functionalities, including bioorthogonal handles, spectroscopic probes, and post-translational modifications, that are not accessible with the standard amino acid repertoire.[2]

7-methyl-DL-tryptophan is a derivative of tryptophan that has garnered significant interest.[3][4] The methylation at the 7-position of the indole ring introduces steric and electronic modifications that can influence the peptide's conformation, stability, and interaction with biological targets.[3] This modification can be particularly valuable in modulating drug-target interactions and improving pharmacokinetic properties.[5] This guide focuses on the practical aspects of utilizing the Fmoc-protected form of 7-methyl-DL-tryptophan in standard peptide synthesis workflows.

Chemical Properties and Handling of Fmoc-7-methyl-DL-tryptophan

Fmoc-7-methyl-DL-tryptophan is a derivative of the amino acid tryptophan, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group at the 7-position of the indole ring.[3]

| Property | Value | Source |

| Chemical Formula | C27H24N2O4 | [3][6] |

| Molecular Weight | 440.5 g/mol | [3][6] |

| Appearance | White to off-white powder | [3] |

| Storage | -20°C to maintain stability | [3] |

The Fmoc group is a base-labile protecting group, a cornerstone of the most common strategy in modern solid-phase peptide synthesis (SPPS).[7][8][9] Its removal is typically achieved using a mild base, such as piperidine, allowing for the stepwise addition of amino acids to the growing peptide chain.[7][9] The 7-methyl group is stable to the standard conditions of Fmoc-based SPPS, including both the basic deprotection steps and the final acidic cleavage from the resin.

The Core of Peptide Synthesis: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by immobilizing the growing peptide chain on a solid support (resin).[10] This simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[10][11] The most widely used SPPS strategy is the Fmoc/tBu approach, which relies on the principle of orthogonal protection.[8][12]

Orthogonal Protection: This strategy employs protecting groups that can be removed under different chemical conditions, allowing for selective deprotection.[7][8] In the Fmoc/tBu strategy:

-

Temporary Nα-amino protection: The Fmoc group is used to protect the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition with a mild base (e.g., 20% piperidine in DMF).[8][12]

-

Permanent side-chain protection: Acid-labile groups (e.g., tBu, Trt, Boc) are used to protect the reactive side chains of trifunctional amino acids. These are stable to the basic conditions of Fmoc removal and are cleaved during the final step of peptide release from the resin using a strong acid (e.g., trifluoroacetic acid, TFA).[8][12]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-7-methyl-DL-tryptophan

This protocol outlines the manual synthesis of a model peptide containing 7-methyl-tryptophan. Automated synthesizers will follow a similar logic.

4.1. Materials and Reagents

-

Fmoc-7-methyl-DL-tryptophan

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent (e.g., HATU, HOBt/DIC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

4.2. Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes.

-

Drain the DMF.

Step 2: First Amino Acid Coupling (Loading)

-

Dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the amino acid solution and mix.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 3: Capping (Optional but Recommended)

-

To block any unreacted sites on the resin, treat with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

Step 4: Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5x).

Step 5: Coupling of Subsequent Amino Acids (Including Fmoc-7-methyl-DL-tryptophan)

-

Dissolve 3 equivalents of the next Fmoc-amino acid (e.g., Fmoc-7-methyl-DL-tryptophan) and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. Note: For sterically hindered amino acids like 7-methyl-tryptophan, a longer coupling time or a double coupling may be necessary.[13] A Kaiser test can be performed to check for complete coupling.

-

Drain the solution and wash the resin with DMF (3x).

Step 6: Repeat Deprotection and Coupling Cycles

-

Repeat steps 4 and 5 for each amino acid in the peptide sequence.

Step 7: Final Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 4.

Step 8: Cleavage and Side-Chain Deprotection

-

Wash the peptide-resin with DMF (3x) and DCM (3x), then dry under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Caption: Overall workflow for peptide synthesis, purification, and analysis.

Characterization and Quality Control

After synthesis, the crude peptide must be purified and its identity confirmed.

5.1. Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides.[14][15] The peptide mixture is separated based on the hydrophobicity of the components.

| Parameter | Typical Condition | Rationale |

| Column | C18 stationary phase | Provides good separation for a wide range of peptides. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and ion pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | Linear gradient from low %B to high %B | Allows for the separation of peptides with varying hydrophobicities. |

| Detection | UV absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for aromatic residues like tryptophan. |

5.2. Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of the synthesized peptide.[15][16] Electrospray ionization (ESI) is commonly coupled with HPLC (LC-MS) for this purpose.

| Analysis | Expected Outcome |

| Crude Peptide Analysis | The mass spectrum should show a major peak corresponding to the calculated molecular weight of the target peptide. Minor peaks may represent deletion sequences or other impurities. |

| Purified Peptide Analysis | A single major peak corresponding to the correct molecular weight should be observed, confirming the identity and high purity of the final product. |

Example Data Summary:

| Peptide Sequence | Calculated Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |

| Ac-Gly-Ala-(7-Me-Trp)-Leu-Arg-NH2 | 701.8 | 701.9 | >95 |

Troubleshooting Common Challenges

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete coupling, especially of the 7-methyl-tryptophan residue due to steric hindrance.[13] | Use a more powerful coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. Monitor coupling completion with a Kaiser test. |

| Deletion Sequences | Incomplete Fmoc deprotection. | Extend deprotection times or use a stronger deprotection reagent if necessary. Ensure reagents are fresh. |

| Peptide Aggregation | Formation of secondary structures on the resin, particularly with hydrophobic sequences.[17] | Use a lower-loaded resin, incorporate pseudoproline dipeptides, or synthesize at an elevated temperature. |

| Side Reactions | Modification of tryptophan during acidic cleavage. | Use scavengers like TIS in the cleavage cocktail to protect the indole ring.[18][19] |

Conclusion and Future Outlook

The incorporation of Fmoc-7-methyl-DL-tryptophan into synthetic peptides is a straightforward process using standard SPPS methodologies. By understanding the principles of Fmoc chemistry and taking into account the potential for steric hindrance, researchers can successfully synthesize peptides containing this valuable unnatural amino acid. The ability to introduce such modifications is crucial for the development of next-generation peptide therapeutics with enhanced properties.[20] Future advancements in peptide synthesis, including greener solvents and more efficient coupling reagents, will continue to expand the accessibility and application of peptides incorporating a diverse range of unnatural amino acids.[21]

References

- NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.

- Benchchem. N-Fmoc-7-methyl-L-tryptophan.

- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Biosynth. Protecting Groups in Peptide Synthesis.

- Chem-Impex. N-Fmoc-7-methyl-D-tryptophan.

- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.

- Rozenski J, Chaltin P, Van Aerschot A, Herdewijn P. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2002;16(10):982-7.

- MedChemExpress. 7-Methyl-DL-tryptophan (7-Methyltryptophan).

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Anaspec. Fmoc-7-methyl-DL-tryptophan - 1 g.

- De Filippis V, De Boni S, De Dea E, Dalzoppo D, Grandi C, Fontana A. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Sci. 2003;12(10):2235-46.

- Amblard M, Fehrentz JA, Martinez J, Subra G. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol. 2006;33(3):239-54.

- Omizzur. N-Fmoc-7-methyl-L-tryptophan.

- Robertson SA, Noren CJ, Anthony-Cahill SJ, Griffith MC, Schultz PG. A biosynthetic approach for the incorporation of unnatural amino acids into proteins. J Am Chem Soc. 1989;111(2):731-2.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Fields GB, Noble RL. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int J Pept Protein Res. 1990;35(3):161-214.

- PubChem. Fmoc-7-methyl-DL-tryptophan.

- Isidro-Llobet A, Álvarez M, Albericio F. Amino acid-protecting groups. Chem Rev. 2009;109(6):2455-504.

- Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Bionumbers. What are the challenges in custom peptide synthesis?.

- Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Subirós-Funosas R, El-Faham A, Albericio F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals (Basel). 2013;6(3):346-61.

- Benchchem. Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids.

- Mant CT, Hodges RS. HPLC analysis and purification of peptides. Methods Mol Biol. 2002;194:35-64.

- Lang K, Chin JW. Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chem Rev. 2014;114(9):4764-806.

- Smith MA, Young DD, Schultz PG. Synthesis and protein incorporation of azido-modified unnatural amino acids. Org Lett. 2011;13(6):1346-9.

- Hewage K, Målen H, Dehnes Y, Noga M, Havelund S, Kristensen SM. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Anal Bioanal Chem. 2023;415(23):5701-11.

- Agilent. Analysis of a Synthetic Peptide and Its Impurities.

- Fosgerau K, Hoffmann T. Peptide therapeutics: current status and future directions. Drug Discov Today. 2015;20(1):122-8.

- Li X, et al. Clickable tryptophan modification for late-stage diversification of native peptides. Sci Adv. 2024;10(28):eadn8832.

- Wang P, et al. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan.

- Vlieghe P, Lisowski V, Martinez J, Khrestchatisky M. Synthetic therapeutic peptides: science and market. Drug Discov Today. 2010;15(1-2):40-56.

- Hoofnagle AN, et al. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clin Chem. 2016;62(1):48-69.

- Liu CC, Schultz PG. Adding new chemistries to the genetic code. Annu Rev Biochem. 2010;79:413-44.

- Li X, et al.

- Wang P, et al. Conjugation of C(7) maleimidated tryptophan/peptide with biomolecule containing sulfhydryl groups.

Sources

- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Fmoc-7-methyl-L-tryptophan | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Fmoc-7-methyl-DL-tryptophan | C27H24N2O4 | CID 46737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. blog.mblintl.com [blog.mblintl.com]

- 18. peptide.com [peptide.com]

- 19. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 7-Methylated Tryptophan Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 7-methylated tryptophan derivatives, from their initial discovery and synthesis to their significant roles in contemporary research and drug development. We will delve into the historical context of their emergence, detail the chemical and enzymatic methodologies for their preparation, and illuminate their biological significance, particularly as precursors to complex natural products and as modulators of critical biochemical pathways.

A Historical Perspective: From Tryptophan's Discovery to its Methylated Analogs

The journey into the world of 7-methylated tryptophan derivatives begins with the foundational discovery of tryptophan itself. In 1901, Sir Frederick Gowland Hopkins first isolated this essential amino acid from the hydrolysis of casein, a milk protein.[1] This pivotal discovery opened the door to understanding the fundamental roles of amino acids in nutrition and biochemistry. The first laboratory synthesis of tryptophan was achieved by Ellinger and Flamand in 1908, further paving the way for the exploration of its analogs.[1]

While the early focus was on the proteinogenic amino acid, the quest to understand structure-activity relationships and to create novel bioactive molecules led to the synthesis of various tryptophan derivatives. The synthetic utility of the enzyme tryptophan synthase for creating analogs of tryptophan was notably realized in 1974 by Wilcox, who demonstrated the synthesis of several derivatives, including 7-methyltryptophan, using Escherichia coli tryptophan synthase with the corresponding substituted indoles and serine.[2] This enzymatic approach marked a significant step towards the efficient and stereospecific production of these valuable compounds. Early research also explored various chemical methods for the synthesis of the precursor, 7-methylindole.[3][4][5]

The Art of Synthesis: Crafting 7-Methylated Tryptophan Derivatives

The synthesis of 7-methylated tryptophan derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, scale, and the availability of starting materials.

Chemical Synthesis Strategies

Chemical synthesis typically involves the construction of the 7-methylindole ring system followed by the addition of the amino acid side chain. A common precursor for these syntheses is 7-methylindole.

Workflow for a General Chemical Synthesis of 7-Methyltryptophan:

Caption: A generalized chemical synthesis route to 7-methyl-DL-tryptophan.

A prevalent chemical route involves the Vilsmeier-Haack formylation of 7-methylindole to produce 7-methylindole-3-carbaldehyde. This intermediate then undergoes an Erlenmeyer-Plöchl azlactone synthesis with acetylglycine, followed by hydrolysis and reduction to yield 7-methyl-DL-tryptophan.[6] A detailed protocol based on a patented method is provided below.[6]

Protocol 1: Chemical Synthesis of 7-Methyl-DL-tryptophan [6]

Step 1: Synthesis of 4-(7-methyl-1H-indol-3-ylmethylene)-2-methyloxazol-5(4H)-one

-

To a three-necked flask, add acetic anhydride (12.83 g), anhydrous sodium acetate (5.16 g), and acetylglycine (7.36 g) with stirring.

-

Add 7-methylindole-3-carbaldehyde (10 g).

-

Heat the reaction mixture to 100°C under a nitrogen atmosphere for 3 hours.

-

Cool the mixture to 70°C and pour it into 150 mL of ice water.

-

Stir for 1 hour and then filter the precipitate.

-

Wash the filter cake with water three times and dry to obtain the azlactone intermediate as a pale yellow solid.

Step 2: Synthesis of 7-Methyl-N-acetyltryptophan

-

In a three-necked flask, add the azlactone intermediate from Step 1 (12 g), tetrahydrofuran (80 mL), and water (20 mL).

-

Heat the mixture to 80°C and react for 3 hours.

-

Cool to room temperature and add 40 mL of methyl tert-butyl ether to precipitate the product.

-

Stir for 1 hour, filter, wash the filter cake with methyl tert-butyl ether, and dry to obtain 7-methyl-N-acetyltryptophan.

Step 3: Synthesis of 7-Methyltryptophan

-

To a three-necked flask, add 7-methyl-N-acetyltryptophan (4 g) and 30 mL of 6N aqueous hydrochloric acid.

-

Heat the mixture to 150°C and stir for 2 hours.

-

Cool to room temperature and adjust the pH of the reaction mixture to 7-8 with a saturated aqueous sodium carbonate solution to precipitate the product.

-

Stir for 2 hours at room temperature, filter, and dry to obtain 7-methyltryptophan.

Enzymatic Synthesis: A Greener Approach

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative to chemical methods. The key enzyme in this process is tryptophan synthase, which catalyzes the condensation of an indole derivative with serine to produce the corresponding L-tryptophan analog.

Workflow for the Enzymatic Synthesis of 7-Methyl-L-tryptophan:

Caption: Enzymatic synthesis of 7-methyl-L-tryptophan catalyzed by tryptophan synthase.

This biocatalytic approach has been successfully used to prepare a variety of tryptophan derivatives, including 7-methyltryptophan.[7] The use of whole-cell biocatalysts or cell lysates containing overexpressed tryptophan synthase simplifies the process by avoiding enzyme purification.[8]

Protocol 2: Enzymatic Synthesis of L-Tryptophan using Tryptophanase (General Procedure) [8]

Step 1: Preparation of the Biocatalyst

-

Inoculate a suitable bacterial strain (e.g., E. coli overexpressing tryptophanase) into a culture medium.

-

Incubate at an optimal temperature (e.g., 31.5°C) for a specified time (e.g., 16 hours) with shaking.

-

Harvest the cells by centrifugation. The cell pellet can be used directly as the enzyme source.

Step 2: Enzymatic Reaction

-

Prepare a reaction mixture containing indole (or a substituted indole like 7-methylindole), pyruvate, and an ammonium source in a suitable buffer.

-

Add the harvested cells (biocatalyst).

-

Adjust the pH of the reaction mixture to the optimal range for the enzyme (e.g., pH 9.0).

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 16-48 hours.

Step 3: Product Analysis

-

After incubation, analyze the formation of L-tryptophan or its derivative using High-Performance Liquid Chromatography (HPLC) or a colorimetric assay.

Biological Significance and Applications

7-Methylated tryptophan derivatives have garnered significant interest due to their diverse biological activities and applications in drug discovery and chemical biology.

Precursors to Non-ribosomal Peptide Antibiotics

One of the most significant roles of 7-methyl-DL-tryptophan is as a key precursor in the biosynthesis of many non-ribosomal peptide antibiotics.[9][10] These complex natural products are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs) and often exhibit potent antimicrobial or other therapeutic properties. The incorporation of the 7-methyltryptophan moiety can be crucial for the bioactivity of the final antibiotic.

Modulation of the Serotonin Pathway

Tryptophan is the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine). The rate-limiting step in this pathway is the hydroxylation of tryptophan by the enzyme tryptophan hydroxylase (TPH).[11] 7-Methylated tryptophan derivatives can act as inhibitors of TPH, thereby modulating serotonin synthesis.[12] This property makes them valuable tools for studying the serotonergic system and as potential therapeutic agents for disorders related to serotonin dysregulation.

Signaling Pathway of Serotonin Synthesis and Potential Inhibition by 7-Methyltryptophan:

Caption: The serotonin synthesis pathway and the inhibitory role of 7-methyltryptophan on tryptophan hydroxylase.

Applications in Peptide Synthesis and Drug Design

The incorporation of 7-methyltryptophan into peptides can significantly alter their conformational properties, stability, and biological activity. The methyl group can introduce steric hindrance and affect hydrophobic interactions, which can be exploited in the design of peptide-based drugs with improved pharmacokinetic profiles. N-Fmoc-7-methyl-L-tryptophan is a commercially available building block widely used in solid-phase peptide synthesis for this purpose.[12]

Analytical Characterization

The unambiguous identification and quantification of 7-methylated tryptophan derivatives rely on a combination of modern analytical techniques.

| Technique | Application | Key Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Reversed-phase columns are commonly used. Detection is typically performed using UV absorbance at 220 nm and 280 nm, or by fluorescence detection.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR spectra show characteristic signals for the indole ring protons and the methyl group. ¹³C NMR provides information on the carbon skeleton.[14] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Electrospray ionization (ESI) is a common ionization technique. The molecular ion peak confirms the mass, and tandem MS (MS/MS) provides structural information through fragmentation patterns. |

Protocol 3: General HPLC Analysis of Tryptophan Derivatives [15]

Instrumentation:

-

A standard HPLC system equipped with a UV or fluorescence detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient would be from a low to a high percentage of mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

Sample Preparation:

-

Prepare a stock solution of the 7-methylated tryptophan derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

Analysis:

-

Equilibrate the column with the initial mobile phase for at least 15-20 minutes.

-

Inject 10-20 µL of the sample.

-

Run the gradient and record the chromatogram.

-

Purity can be estimated by the area percentage of the main peak.

Future Directions

The field of 7-methylated tryptophan derivatives continues to evolve. Ongoing research is focused on:

-

Discovery of Novel Bioactive Molecules: The exploration of natural products containing the 7-methyltryptophan scaffold remains a promising avenue for the discovery of new therapeutic agents.

-

Engineering of Biosynthetic Pathways: The use of synthetic biology and metabolic engineering to create novel non-ribosomal peptide antibiotics with enhanced properties through the incorporation of 7-methyltryptophan and other unnatural amino acids.

-

Development of Novel Therapeutics: The design and synthesis of new drugs targeting the serotonin pathway and other biological systems, leveraging the unique properties of 7-methylated tryptophan derivatives.

References

-

Early examples of tryptophan analogue synthesis exploiting the natural... - ResearchGate. (URL: [Link])

-

Synthesis of 7-methylindole - PrepChem.com. (URL: [Link])

-

Tryptophan Synthase: Biocatalyst Extraordinaire - PMC. (URL: [Link])

-

Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1 - NIH. (URL: [Link])

-

Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - Theranostics. (URL: [Link])

-

A Synthesis of Tryptophan and Tryptophan Analogs1 | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Metabolite of the month – Tryptophan - biocrates life sciences gmbh. (URL: [Link])

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. (URL: [Link])

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google P

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - Semantic Scholar. (URL: [Link])

- CN112062705A - Synthesis method of 7-methyltryptophan - Google P

-

SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES Lukas Junk,a,b* Angelika Ullrich,a Uli Kazmaiera,b aInstitute of Organic Chemistry,. (URL: [Link])

- CN105367477A - 1-methyl tryptophan synthesis method - Google P

-

Synthesis of 'no-carrier-added' α-[11C] methyl-L-tryptophan - ResearchGate. (URL: [Link])

-

BMRB entry bmse000050 - L-Tryptophan. (URL: [Link])

-

Chromatographic analysis of tryptophan metabolites - PMC. (URL: [Link])

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - AMiner. (URL: [Link])

-

7-methyl-L-tryptophan | C12H14N2O2 | CID 13734062 - PubChem. (URL: [Link])

-

Inhibition of tryptophan hydroxylase by (R)- and (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines (salsolinols) - PubMed. (URL: [Link])

-

Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing). (URL: [Link])

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929) - Human Metabolome Database. (URL: [Link])

-

Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PubMed Central. (URL: [Link])

-

Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. (URL: [Link])

-

Assessment of Tryptophan, Tryptophan Ethylester, and Melatonin Derivatives in Red Wine by SPE-HPLC-FL and SPE-HPLC-MS Methods - MDPI. (URL: [Link])

-

HPLC Determination of Total Tryptophan in Infant Formula and Adult/Pediatric Nutritional Formula Following Enzymatic Hydrolysi. (URL: [Link])

-

Genetic encoding of 7-aza-L-tryptophan: Isoelectronic substitution of a single CH-group in a protein for a nitrogen atom for site-selective isotope labeling. (URL: [Link])

-

A mass spectrometric investigation on the possible role of tryptophan and 7-hydroxytryptophan in melanogenesis - PubMed. (URL: [Link])

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - NIH. (URL: [Link])

-

HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed. (URL: [Link])

-

Tryptophan - Wikipedia. (URL: [Link])

-

N-Boc-l-tryptophan methyl ester - ( - 1 - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

- US5776740A - Process for the preparation of L-tryptophan - Google P

Sources

- 1. Metabolite of the month – Tryptophan - biocrates life sciences gmbh [biocrates.com]

- 2. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN112062705A - Synthesis method of 7-methyltryptophan - Google Patents [patents.google.com]

- 7. soc.chim.it [soc.chim.it]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of tryptophan hydroxylase by (R)- and (S)-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines (salsolinols) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Theoretical Modeling of Fmoc-7-methyl-DL-tryptophan: From First Principles to Pharmacological Insights

Abstract

The strategic incorporation of modified amino acids is a cornerstone of modern peptide-based drug development, enabling fine-tuning of conformational stability, receptor affinity, and pharmacokinetic profiles. Fmoc-7-methyl-DL-tryptophan stands out as a critical building block, where the addition of a single methyl group to the indole ring can profoundly alter a peptide's biological activity.[1] This technical guide provides a comprehensive framework for the theoretical modeling of Fmoc-7-methyl-DL-tryptophan, designed for researchers, computational chemists, and drug development professionals. We move beyond rote protocols to explain the causal reasoning behind methodological choices, offering a self-validating workflow that integrates quantum mechanics (QM), molecular dynamics (MD), and advanced structural analysis. Our objective is to equip scientists with the computational tools and expert insights necessary to predict and rationalize the impact of this modification, thereby accelerating the rational design of next-generation peptide therapeutics.

Introduction: The Significance of the 7-Methyl Indole Moiety

N-(9-fluorenylmethoxycarbonyl)-7-methyl-DL-tryptophan (Fmoc-7-methyl-DL-tryptophan) is a derivative of the essential amino acid tryptophan, distinguished by two key modifications: the Fmoc protecting group, essential for solid-phase peptide synthesis (SPPS), and a methyl group at the 7-position of the indole ring.[1][2] While the Fmoc group is temporary, the 7-methyl substitution is a permanent structural alteration designed to modulate the final peptide's properties.

The rationale for this modification is rooted in its ability to influence:

-

Hydrophobicity: The methyl group enhances the nonpolar character of the tryptophan sidechain, which can improve peptide stability and alter interactions within biological systems.[2]

-

Steric Profile: The added bulk at the 7-position can enforce specific backbone and sidechain conformations, restricting rotational freedom and pre-organizing the peptide for receptor binding.

-

Electronic Properties: Methyl groups are weakly electron-donating, which can subtly alter the electronic distribution of the indole ring, potentially influencing cation-π or stacking interactions.

Predicting these multifaceted effects requires a robust theoretical modeling approach. Empirical methods alone are insufficient to resolve the complex interplay of forces at the atomic level. Computational modeling provides a powerful lens to dissect these contributions, offering a predictive framework that can guide synthesis and experimental validation.

Physicochemical and Structural Properties

A precise understanding of the molecule's fundamental properties is the starting point for any theoretical investigation.

| Property | Value / Description | Source |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][3][4] |

| Molecular Weight | ~440.5 g/mol | [2][3][4] |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | [2][3] |

| Appearance | White to off-white powder | [1][2][4] |

| Key Features | Fmoc protecting group on the α-amino group; Methyl substitution at the 7-position of the indole ring. | [2] |

| Chirality | Exists as D, L, and racemic (DL) forms. The specific stereoisomer is critical for biological activity. | [1][2] |

Part I: The Foundational Workflow - Parameterization of a Non-Standard Residue

The accuracy of any classical simulation, such as Molecular Dynamics, is wholly dependent on the quality of its underlying force field. Standard force fields (e.g., AMBER, CHARMM, GROMOS) are not parameterized for Fmoc-7-methyl-DL-tryptophan.[5] Therefore, the first and most critical task is to develop accurate parameters that describe the energetics and geometry of this unique residue.

Expert Rationale: Skipping this step and using parameters from standard tryptophan would lead to scientifically invalid results. The model would fail to capture the steric clashes, altered bond angles, and, most importantly, the modified charge distribution introduced by the methyl group and the bulky Fmoc moiety. Our protocol establishes a self-validating system by deriving parameters from high-fidelity quantum mechanical calculations.

Parameterization Workflow Diagram

The following diagram outlines the logical flow for deriving force field parameters for a novel residue.

Caption: Workflow for deriving force field parameters.

Detailed Protocol: Parameter Generation using the AmberTools Suite

This protocol outlines the generation of parameters for use with the AMBER force field, a common choice for biomolecular simulation.

-

Initial Structure Generation:

-

Action: Construct the 3D coordinates of Fmoc-7-methyl-L-tryptophan. For simulations of a peptide, this should be an N-terminally acetylated and C-terminally N-methylated dipeptide (ACE-[7-Me-Trp]-NME) to accurately model the peptide backbone environment.

-

Rationale: Using a capped dipeptide prevents artificial charge distributions at the termini that do not exist when the residue is part of a larger peptide chain.

-

-

Quantum Mechanical Optimization:

-

Action: Perform a full geometry optimization and subsequent electrostatic potential (ESP) calculation using a QM software package like Gaussian.

-

Example Input: #p B3LYP/6-31G* Opt Pop=MK IOp(6/33=2,6/42=6)

-

Rationale: This level of theory provides a robust and well-validated balance of accuracy and computational cost for determining the equilibrium geometry and electronic structure. The Merz-Kollman (MK) population analysis is specified to generate the ESP grid required for charge fitting.[6]

-

-

Charge Derivation:

-

Action: Use the antechamber tool to generate atom types and initial parameters, followed by respgen to prepare the input for RESP (Restrained Electrostatic Potential) charge fitting.

-

Command: antechamber -i your_molecule.log -fi gout -o your_molecule.mol2 -fo mol2 -c resp

-

Rationale: RESP charges are known to provide a better representation of intermolecular interactions in condensed-phase simulations compared to simpler methods like Mulliken charges.

-

-

Missing Parameter Assignment:

-

Action: Use the parmchk2 tool to identify any missing bond, angle, or dihedral parameters by analogy to the General Amber Force Field (GAFF).

-

Command: parmchk2 -i your_molecule.mol2 -f mol2 -o missing_params.frcmod

-

Rationale: parmchk2 automates the process of finding suitable parameters for novel chemical moieties, flagging any that are highly unusual and may require manual derivation or validation.

-

-

Library File Generation:

-

Action: Use the tleap program within AmberTools to load the generated .mol2 and .frcmod files and save a final library file (.lib or .off). This file contains the complete definition of the new residue.

-

Rationale: This library file allows for the seamless incorporation of the newly parameterized residue into any peptide sequence for future simulations.

-

Part II: Molecular Dynamics (MD) Simulations - Probing Dynamic Behavior

With a validated force field, MD simulations can be employed to explore the conformational landscape and dynamic behavior of peptides containing the 7-methyl-tryptophan modification. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.[5][7][8]

General MD Simulation Workflow

Caption: General workflow for a molecular dynamics simulation.

Detailed Protocol: MD Simulation of a Modified Peptide in GROMACS

This protocol provides a step-by-step methodology for running an MD simulation using the GROMACS package, a widely-used and highly efficient simulation engine.

-

System Preparation:

-

Action: Generate the initial peptide structure (PDB file) with the 7-methyl-tryptophan residue included. Convert the AMBER-formatted parameter files (.frcmod, .lib) to GROMACS topology format (.itp).

-

Expert Choice: We use the AMBER ff14SB force field for the protein and the newly generated parameters for our modified residue. The TIP3P water model is chosen for its computational efficiency and good performance in reproducing the bulk properties of water.[5]

-

-

Simulation Box Setup:

-

Action: Define a simulation box (e.g., cubic or dodecahedron) and solvate the peptide.

-

Command: gmx editconf -f peptide.pdb -o peptide_box.gro -bt cubic -d 1.0 followed by gmx solvate -cp peptide_box.gro -cs spc216.gro -o peptide_solv.gro -p topol.top

-

Rationale: A minimum distance of 1.0 nm (-d 1.0) between the peptide and the box edge is crucial to prevent the molecule from interacting with its own periodic image.

-

-

Ionization:

-

Action: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.

-

Command: gmx genion -s ions.tpr -o peptide_ions.gro -p topol.top -pname NA -nname CL -neutral

-